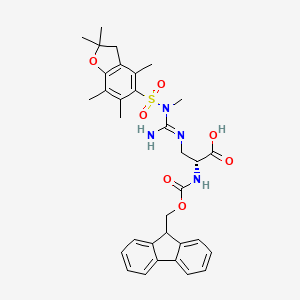

Fmoc-D-Alg(Me,Pbf)-OH

Description

Properties

Molecular Formula |

C33H38N4O7S |

|---|---|

Molecular Weight |

634.7 g/mol |

IUPAC Name |

(2R)-3-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)/t27-/m1/s1 |

InChI Key |

ZDTFXRWVNQSZQP-HHHXNRCGSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Preparation Methods

Esterification of the Starting Material

The initial step involves esterifying the carboxylic acid group of the amino acid or peptide backbone, typically using anhydrous methanol under controlled conditions.

This step ensures enhanced solubility and reactivity for subsequent protection and functionalization steps.

Introduction of Boc Protecting Group

The amino group is protected with a Boc (tert-butoxycarbonyl) group to prevent undesired side reactions during subsequent steps.

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 2. Boc protection | Sodium bicarbonate in water, tetrahydrofuran (THF), Boc2O (26.16 kg), room temperature | Protect amino group for selective reactions | , |

The reaction is monitored via TLC, and after completion, the mixture is acidified, and the product is extracted with ethyl acetate, washed, dried, and concentrated.

Introduction of Pbf Group

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is introduced onto the guanidine side chain of arginine, often using Pbf-Cl as the reagent.

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 3. Pbf introduction | Pbf-Cl (31.9 kg), acetone (200 L), potassium carbonate (41.7 kg), temperature 40-45°C | Protect the guanidine side chain | ,, |

The reaction proceeds with careful temperature control and monitoring via TLC. Post-reaction, the mixture is filtered, and the solvent is distilled under reduced pressure to isolate Boc-Arg(Pbf)-OMe.

Deprotection of Boc Group

The Boc group is removed under acidic conditions, typically using a 3N HCl/ethyl acetate solution at low temperature (10-15°C).

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 4. Boc deprotection | 3N HCl/ethyl acetate, stirring at 10-15°C | Remove Boc group selectively | , |

The product is washed with water, adjusted to pH 7 with sodium carbonate, and purified via recrystallization to yield H-Arg(Pbf)-OMe.

Saponification to Obtain Free Acid

The methyl ester is hydrolyzed to the free acid form, which is essential for peptide coupling.

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 5. Saponification | Ethanol (100 L), NaOH (10N), pH 10-12 | Convert methyl ester to free acid | ,, |

The reaction mixture's pH is adjusted to 7 with HCl, cooled to -10 to 0°C, and the precipitated solid is collected via centrifugation, washed with ethyl acetate, and dried.

Introduction of Fmoc Group

The final step involves coupling the Fmoc group to the amino terminus using Fmoc-Osu (fluorenylmethyloxycarbonyl succinimide).

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 6. Fmoc protection | Fmoc-Osu (120 L), Na2CO3 (adjust pH to 8.5), temperature 15-20°C | Protect amino group for peptide synthesis | ,, |

The reaction is monitored via TLC, and after completion, the mixture is extracted with petroleum ether/ethyl acetate, acidified, washed, dried, and concentrated to yield Fmoc-Arg(Pbf)-OH with high purity (>99%).

Additional Considerations and Data

- Reaction Monitoring: TLC and HPLC are employed throughout to ensure reaction completeness.

- Purity and Yield: Typical yields after each step are optimized, with the final product achieving purity >99.5%, as confirmed by HPLC and NMR.

- Solvent Choices: DMF and DMSO are common solvents for coupling, with recent advances exploring greener alternatives like 2-MeTHF, as indicated in recent literature.

Summary of Preparation Strategy for “Fmoc-D-Alg(Me,Pbf)-OH”

While the exact structure of “D-Alg(Me,Pbf)-OH” suggests a derivative of alginate or a similar polysaccharide conjugated with arginine derivatives, the core synthetic approach involves:

- Esterification of functional groups on the backbone.

- Sequential protection of amino groups with Boc and Pbf groups.

- Introduction of the Fmoc group for peptide chain elongation.

- Deprotection and saponification steps to yield the target compound.

The methodology aligns with the established protocols for amino acid derivatives, emphasizing cost-effective use of reagents (notably Pbf-Cl) and high reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Fmoc and Pbf groups can be removed under specific conditions to reveal the free amino and carboxyl groups, respectively. Fmoc is typically removed using a base like piperidine, while Pbf is removed using strong acids like trifluoroacetic acid.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is usually done using coupling reagents like HBTU or DIC.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pbf removal.

Coupling: HBTU, DIC, or similar coupling reagents in the presence of a base like DIPEA.

Major Products:

Deprotected Amino Acid: Removal of protecting groups yields D-alanine with a free amino and carboxyl group.

Peptide Chains: Coupling reactions yield longer peptide chains, which can be further modified or used in various applications.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research and therapeutic purposes.

Solid-Phase Peptide Synthesis (SPPS): Essential in SPPS for creating peptides with high precision and purity.

Biology:

Protein Engineering: Used to create modified proteins for studying structure-function relationships.

Enzyme Inhibition Studies: Modified peptides can be used to study enzyme inhibition and interaction.

Medicine:

Drug Development: Peptides synthesized using Fmoc-D-Alg(Me,Pbf)-OH can be used in the development of peptide-based drugs.

Diagnostic Tools: Modified peptides can be used in diagnostic assays and imaging.

Industry:

Biotechnology: Used in the production of therapeutic proteins and peptides.

Pharmaceuticals: Essential in the synthesis of peptide-based pharmaceuticals.

Mechanism of Action

Mechanism: The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using Fmoc-D-Alg(Me,Pbf)-OH can have various mechanisms of action depending on their sequence and structure.

Molecular Targets and Pathways:

Enzymes: Peptides can target specific enzymes, inhibiting or modulating their activity.

Receptors: Peptides can bind to receptors on cell surfaces, triggering specific cellular responses.

Signaling Pathways: Peptides can modulate signaling pathways, affecting cellular processes like growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Research Insights

- Steric Effects : Methylation and D-configuration in Fmoc-D-Arg(Me,Pbf)-OH necessitate tailored coupling strategies (e.g., elevated temperatures or microwave activation) .

- Biological Relevance : Methylated arginine derivatives are indispensable for studying histone modifications and nitric oxide signaling pathways .

Biological Activity

Fmoc-D-Alg(Me,Pbf)-OH is a derivative of the amino acid D-alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentamethylbenzofuran (Pbf) sulfonamide. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and has garnered attention for its potential biological activities, particularly in the fields of drug development and peptide synthesis.

- Molecular Formula : C₃₄H₄₀N₄O₇S

- Molecular Weight : 648.769 g/mol

- Density : 1.4 g/cm³

- Melting Point : 132°C

These properties facilitate its use as a building block in the synthesis of bioactive peptides.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

| Propionibacterium acnes | 18 | 16 µg/mL |

This data suggests that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to assess the safety profile of this compound. Using human cell lines, the compound demonstrated low cytotoxicity at concentrations up to 100 µg/mL, indicating a favorable safety margin for potential therapeutic applications.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | >100 |

| MCF-7 | >100 |

| HepG2 | >100 |

The biological activity of this compound is attributed to its ability to interact with cellular membranes and proteins. The Fmoc group enhances lipophilicity, allowing better penetration into bacterial cells. The Pbf moiety contributes to the stability and solubility of the compound in various biological environments.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results showed that this compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Case Study 2: Peptide Synthesis Application

In another study, this compound was utilized in SPPS to create novel peptide sequences with enhanced biological activity. The incorporation of this amino acid derivative allowed for better yield and purity of synthesized peptides compared to traditional methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.